alpha-((3-Aminophenoxy)methyl)-4-phenyl-1-piperazineethanol
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Overview
Description
1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- is a complex organic compound with the molecular formula C19H25N3O2 and a molecular weight of 327.4207 . This compound is characterized by the presence of a piperazine ring, an ethanol group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- involves multiple steps, typically starting with the preparation of the piperazine ring followed by the introduction of the ethanol and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they typically involve modifications to the piperazine ring or the phenyl group
Scientific Research Applications
1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- can be compared with other similar compounds, such as:
1-Piperazineethanol: A simpler molecule with similar functional groups but lacking the phenyl group.
2-(1-Piperazinyl)ethanol: Another related compound with a different arrangement of functional groups.
4-(2-Hydroxyethyl)piperazine: Similar in structure but with variations in the positioning of the ethanol group
Properties
CAS No. |
64511-41-7 |
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Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(3-aminophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H25N3O2/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15,20H2 |
InChI Key |
HREXQHZXEKRKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC(=C2)N)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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